
1-Naphthoate
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Overview
Description
1-naphthoate is a naphthoate that is the conjugate base of 1-naphthoic acid. It has a role as a bacterial xenobiotic metabolite and a fungal xenobiotic metabolite. It is a conjugate base of a 1-naphthoic acid.
Scientific Research Applications
Scientific Research Applications
1-Naphthoate has been utilized in several research fields, including organic synthesis, environmental science, and biochemistry.
Organic Synthesis
-
Synthesis of Pharmaceuticals :
- This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is involved in the synthesis of perinaphthenones through dehydrative annulation with alkynes using a rhodium catalyst . This method allows for the efficient formation of complex molecules that are crucial in drug development.
- Synthesis of Isocoumarin Derivatives :
- Modification of Cellulose :
Environmental Science
- Biodegradation Studies :
- Research has shown that certain bacterial strains can degrade this compound and related compounds, contributing to bioremediation efforts. For instance, a Burkholderia strain was isolated that could metabolize 2-hydroxy-1-naphthoic acid, indicating potential pathways for environmental detoxification .
Pharmaceutical Development
A study highlighted the role of this compound in synthesizing a new class of antifungal agents derived from ferrocene. These compounds exhibited low toxicity towards human cells while maintaining high antifungal activity, showcasing the potential of naphthoate derivatives in developing effective treatments against resistant fungal infections .
Material Science
In material science, this compound has been explored for its unique chemical properties that enhance the performance of polymers. For example, its incorporation into polymer matrices has led to improved mechanical properties and thermal stability .
Summary Table of Applications
Application Area | Specific Use Cases | Notes |
---|---|---|
Organic Synthesis | Synthesis of pharmaceuticals | Involves reactions with alkynes and butyne |
Environmental Science | Biodegradation studies | Utilized by specific bacterial strains |
Material Science | Modification of cellulose | Enhances thermal stability and fluorescence |
Pharmaceutical Development | Antifungal agent synthesis | Low toxicity with high efficacy |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-naphthoate metal complexes, and how do reaction conditions influence product formation?
- Methodological Answer : Hydrothermal synthesis is widely used, with variations in N-heterocyclic ligands (e.g., 1,10-phenanthroline, 2,2′-bipyridine) directing structural diversity. For example, cadmium(II) complexes with this compound (NA⁻) form discrete binuclear or polymeric structures depending on ligand choice and molar ratios. Reaction temperature (e.g., RT vs. controlled heating) and solvent (e.g., Et₂O) also impact diastereoselectivity and yield .
Q. How can spectroscopic techniques like UV-Vis spectroscopy characterize this compound derivatives?
- Methodological Answer : Absorption spectra of this compound salts (e.g., Na, K, Ag salts) show distinct Lb and G1 bands in the range of 30,700–31,200 cm⁻¹. Metal ion coordination shifts these peaks, as seen in methyl this compound (λ ≈ 31,200 cm⁻¹ for Lb) compared to its Ag salt (λ ≈ 30,900 cm⁻¹). These shifts correlate with electronic effects of the metal center and are critical for identifying coordination patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use chemically resistant gloves (tested under EN 374 or NIOSH standards) and full-body protective suits to prevent dermal exposure. Eye protection (EN 166-certified face shields) is mandatory. For respiratory risks in powder handling, employ fume hoods and consult occupational safety guidelines for solvent-specific protocols .
Advanced Research Questions
Q. How does ligand selection influence the structural diversity and fluorescence properties of cadmium-1-naphthoate complexes?
- Methodological Answer : Ligands like 4,4′-bipyridine promote polymeric double-chain motifs in cadmium complexes, while 2,2′-bipyridine favors cyclic tetranuclear structures. Fluorescence intensity varies with ligand rigidity and π-conjugation; phenanthroline-based complexes exhibit stronger emission due to enhanced ligand-to-metal charge transfer (LMCT). X-ray crystallography and photoluminescence spectroscopy are critical for correlating structure-property relationships .
Q. What experimental strategies resolve contradictions between computational predictions and empirical data for this compound absorption spectra?
- Methodological Answer : Discrepancies often arise from solvent effects or counterion interactions. For example, computational models may overlook Ag⁺'s polarizability in Ag this compound, leading to underestimated bathochromic shifts. Validate models using hybrid DFT calculations incorporating implicit solvation (e.g., COSMO) and compare with experimental UV-Vis data under controlled solvent conditions .
Q. How can researchers design experiments to investigate the environmental toxicity of this compound derivatives?
- Methodological Answer : Use in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (e.g., zebrafish embryos) to assess acute toxicity. Pair this with HPLC-MS to track metabolic degradation pathways. For environmental persistence studies, employ soil microcosms and measure half-lives under varying pH and microbial activity .
Q. What methodologies address inconsistencies in crystallographic data for this compound coordination polymers?
- Methodological Answer : Refinement software like SHELXL can resolve twinning or disorder in high-symmetry structures. For ambiguous electron density regions, complementary techniques like powder XRD or IR spectroscopy help validate coordination modes. Cross-validate results with databases (e.g., CCDC) to ensure consistency .
Q. Key Considerations for Experimental Design
- Ligand Choice : Rigid ligands (e.g., phenanthroline) enhance structural stability and fluorescence .
- Spectroscopic Validation : Always correlate XRD data with spectroscopic results to confirm coordination environments .
- Toxicity Screening : Include positive controls (e.g., naphthalene) in environmental assays to benchmark this compound’s relative toxicity .
Properties
Molecular Formula |
C11H7O2- |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
naphthalene-1-carboxylate |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/p-1 |
InChI Key |
LNETULKMXZVUST-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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